Cas no 379254-21-4 (1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide)

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide
- SR-01000044104-1
- 1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide
- 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide
- 379254-21-4
- 1-ETHYL-2-METHYL-1,3-BENZODIAZOLE-5-CARBOHYDRAZIDE
- SR-01000044104
- EQA25421
- Oprea1_524580
- AKOS000122598
- G34640
- Z56922149
- 1-ethyl-2-methylbenzimidazole-5-carbohydrazide
- EN300-03625
- DTXSID501182929
-
- インチ: InChI=1S/C11H14N4O/c1-3-15-7(2)13-9-6-8(11(16)14-12)4-5-10(9)15/h4-6H,3,12H2,1-2H3,(H,14,16)
- InChIKey: VAXLBFJUHDUIRW-UHFFFAOYSA-N
計算された属性
- 精确分子量: 218.11676108Da
- 同位素质量: 218.11676108Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- XLogP3: 0.7
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AV22035-500mg |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 500mg |
$220.00 | 2024-04-20 | |
Aaron | AR019I7Z-50mg |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 50mg |
$83.00 | 2025-02-10 | |
Aaron | AR019I7Z-5g |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 5g |
$1047.00 | 2023-12-14 | |
1PlusChem | 1P019HZN-5g |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 5g |
$981.00 | 2024-05-03 | |
A2B Chem LLC | AV22035-1g |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 1g |
$305.00 | 2024-04-20 | |
Aaron | AR019I7Z-500mg |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 500mg |
$266.00 | 2025-02-10 | |
A2B Chem LLC | AV22035-5g |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 5g |
$818.00 | 2024-04-20 | |
1PlusChem | 1P019HZN-50mg |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 50mg |
$111.00 | 2024-05-03 | |
1PlusChem | 1P019HZN-500mg |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 500mg |
$270.00 | 2024-05-03 | |
Aaron | AR019I7Z-100mg |
1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide |
379254-21-4 | 95% | 100mg |
$116.00 | 2025-02-10 |
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide 関連文献
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazideに関する追加情報
Introduction to 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide (CAS No. 379254-21-4) and Its Emerging Applications in Chemical Biology
The compound 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide (CAS No. 379254-21-4) represents a fascinating scaffold that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its benzoimidazole core substituted with ethyl and methyl groups, as well as a hydrazide functional group at the 5-position, exhibits a unique combination of structural and chemical properties that make it a promising candidate for various biological assays and drug development initiatives.
Recent advancements in medicinal chemistry have highlighted the potential of benzoimidazole derivatives as key pharmacophores in the design of novel therapeutic agents. The presence of the hydrazide moiety in 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide introduces a high reactivity that facilitates its participation in diverse chemical transformations, including condensation reactions with aldehydes and ketones to form Schiff bases. These intermediates have been explored for their antimicrobial, anti-inflammatory, and anticancer properties, underscoring the compound's versatility in synthetic applications.
One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple binding modes. The benzoimidazole ring itself is known to exhibit binding affinity with enzymes and receptors involved in metabolic pathways, while the hydrazide group can engage in coordinate covalent bonding or hydrogen bonding interactions. Such features have made 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide a valuable tool in structure-based drug design, where precise molecular interactions are critical for optimizing drug efficacy and selectivity.
In the context of contemporary research, this compound has been leveraged in the development of inhibitors targeting enzymes such as kinases and proteases, which are aberrantly expressed or mutated in various diseases. For instance, studies have demonstrated that derivatives of benzoimidazole can modulate the activity of Janus kinases (JAKs), which play a pivotal role in inflammatory responses. The ethyl and methyl substituents on the benzoimidazole core contribute to fine-tuning the steric and electronic properties of the molecule, enabling selective inhibition without compromising off-target effects.
The hydrazide functionality also opens up avenues for post-synthetic modifications, allowing researchers to explore diverse chemical libraries through combinatorial chemistry approaches. By incorporating this compound into library synthesis protocols, scientists can generate a wide array of analogs with tailored biological activities. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further optimization.
From a synthetic chemistry perspective, 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide serves as an excellent building block for constructing more complex molecules. The hydrazide group can undergo facile reactions with carboxylic acids or esters to form amides or ureas, expanding its utility in peptidomimetic chemistry. Additionally, it can participate in cycloaddition reactions with alkynes or azides via [3+2] or [4+2] cycloadditions, respectively, providing access to polycyclic scaffolds that mimic natural product structures.
The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate. Unlike some hydrazide derivatives that are prone to decomposition under acidic or oxidative conditions, 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide retains its integrity under mild to moderate conditions, ensuring consistent yields and purity levels across multiple synthetic steps. This reliability makes it an indispensable reagent in both academic laboratories and industrial settings where reproducibility is paramount.
In recent years, computational methods have been increasingly employed to elucidate the structural features of bioactive molecules like 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide. Molecular docking simulations have revealed that its binding profile aligns well with known pharmacophoric requirements for enzyme inhibition. These simulations not only predict potential binding affinities but also provide insights into key interactions between the compound and its target proteins, guiding rational modifications for improved potency.
The growing interest in green chemistry principles has also influenced the synthesis of this compound. Researchers are exploring solvent-free reactions or using biodegradable solvents to minimize environmental impact while maintaining high yields. Such efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing, ensuring that compounds like 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide are produced responsibly without compromising efficacy.
Future directions for research on this compound may include exploring its role in drug delivery systems. The benzoimidazole core can be incorporated into polymers or nanoparticles designed for targeted drug release, enhancing therapeutic outcomes while reducing side effects. Additionally, investigating its potential as an imaging agent could open new avenues in diagnostic applications, where such compounds serve as probes for visualizing biological processes at the molecular level.
In summary,1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide (CAS No. 379254-21-4) stands out as a versatile and highly functional compound with broad applications in chemical biology and pharmaceutical research. Its unique structural attributes enable diverse biological interactions and synthetic manipulations, making it a cornerstone for developing novel therapeutics targeting various diseases. As research continues to uncover new possibilities for this scaffold,1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide is poised to remain at the forefront of innovation in medicinal chemistry.
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